[1-(3-phenylbutyl)piperidin-3-yl]methanol
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Overview
Description
[1-(3-phenylbutyl)piperidin-3-yl]methanol: is a chemical compound that features a piperidine ring substituted with a phenylbutyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-phenylbutyl)piperidin-3-yl]methanol typically involves the reaction of piperidine derivatives with phenylbutyl halides under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to reduction reactions to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the phenylbutyl group or the piperidine ring.
Substitution: The piperidine ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and bases like sodium hydride are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Modified phenylbutyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Biological Studies: It is used in studies to understand the interactions of piperidine derivatives with biological systems.
Medicine:
Drug Development: The compound is a precursor in the synthesis of pharmaceuticals, including drugs for neurological conditions.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(3-phenylbutyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, influencing their activity. The phenylbutyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methanol group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its various substituted forms.
Phenylbutyl Derivatives: Compounds with phenylbutyl groups attached to different core structures.
Uniqueness:
Structural Features: The combination of a piperidine ring, phenylbutyl group, and methanol group makes [1-(3-phenylbutyl)piperidin-3-yl]methanol unique in its structural properties.
Applications: Its versatility in various fields, from medicinal chemistry to industrial applications, highlights its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
[1-(3-phenylbutyl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14(16-7-3-2-4-8-16)9-11-17-10-5-6-15(12-17)13-18/h2-4,7-8,14-15,18H,5-6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWDCTRSDGYWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCC(C1)CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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